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molecular formula C6H5ClN2O B8807155 N-(5-chloropyridin-2-yl)formamide

N-(5-chloropyridin-2-yl)formamide

Cat. No. B8807155
M. Wt: 156.57 g/mol
InChI Key: ODNIFXLNUYPVHB-UHFFFAOYSA-N
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Patent
US09108922B2

Procedure details

To a solution of 4-{2-{[tert-butyl)amino}sulfonyl}phenyl}benzoic acid (167 mg, 0.5 mmol) in dichloromethane (5 ml) was added oxalyl chloride (0.09 ml, 1 mmol) and a few drops of dimethylformamide. The mixture was stirred at r.t. for 2 hrs. After the evaporation of the solvent, the residue was dissolved in dichloromethane (5 ml). The compound of (2-amino-5-chlorophenyl)-N-(5-chloro(2-pyridyl))carboxamide (0.17 g, 0.6 mmol) and pyridine (0.122 ml, 1.5 mmol) were added to the solution. The mixture was stirred at r.t. overnight. The solvent was evaporated to give (2-{[4-(2-{[tert-butyl)amino]sulfonyl}phenyl)phenyl]-carbonylamino}-5-chlorophenyl)-N-(5-chloro(2-pyridyl))carboxamide. MS found for C29H26Cl2N4O4S M+=597, (M+2)+=599.
Quantity
0.17 g
Type
reactant
Reaction Step One
Quantity
0.122 mL
Type
reactant
Reaction Step One
Quantity
0.09 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.NC1C=CC(Cl)=CC=1[C:15]([NH:17][C:18]1[CH:23]=[CH:22][C:21]([Cl:24])=[CH:20][N:19]=1)=[O:16].N1C=CC=CC=1>ClCCl.CN(C)C=O>[Cl:24][C:21]1[CH:22]=[CH:23][C:18]([NH:17][CH:15]=[O:16])=[N:19][CH:20]=1

Inputs

Step One
Name
Quantity
0.17 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)Cl)C(=O)NC1=NC=C(C=C1)Cl
Name
Quantity
0.122 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0.09 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at r.t. for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the evaporation of the solvent
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in dichloromethane (5 ml)
STIRRING
Type
STIRRING
Details
The mixture was stirred at r.t. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=CC(=NC1)NC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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